![molecular formula C7H7BrN2O B2977465 4-Amino-3-bromobenzamide CAS No. 143321-93-1](/img/structure/B2977465.png)
4-Amino-3-bromobenzamide
Overview
Description
4-Amino-3-bromobenzamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H7BrN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 144-146°C . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis of Quinazolinones
- Efficient Synthesis Method : A study by Davoodnia et al. (2010) presents a simple and efficient procedure for synthesizing 2-arylquinazolin-4(3H)-ones through cyclocondensation of 2-aminobenzamide with aromatic aldehydes using tetrabutylammonium bromide as a novel neutral ionic liquid catalyst. This method highlights the relevance of similar compounds in synthesizing heterocyclic compounds that are significant in medicinal chemistry Davoodnia et al., 2010.
Medicinal Chemistry
- Antiviral Activity : Research by Ji et al. (2013) discusses the synthesis and evaluation of N-phenylbenzamide derivatives, including compounds structurally related to 4-Amino-3-bromobenzamide, demonstrating significant antiviral activities against Enterovirus 71 (EV 71). This suggests potential applications in developing antiviral drugs Ji et al., 2013.
Material Science
- Polymer Synthesis : Butt et al. (2005) report the synthesis and characterization of novel aromatic polyimides using diamines derived from aminobenzamide compounds. These polymers exhibit good solubility and thermal stability, indicating their potential use in high-performance materials Butt et al., 2005.
Biochemical Applications
- Radiosensitizer for Cancer Therapy : A study by Brix et al. (2005) explores the biodistribution and pharmacokinetics of a fluorinated derivative of 3-aminobenzamide, a compound closely related to this compound, as a radiosensitizer for cancer therapy. The study demonstrates the use of (19)F magnetic resonance imaging to track the compound, underscoring the importance of benzamide derivatives in biomedical research Brix et al., 2005.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzamide derivatives can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
For instance, they can participate in the metabolism of aromatic compounds
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (21505) and melting point (144-146°C), can provide some insights into its potential bioavailability .
Result of Action
The compound’s potential to undergo various reactions, such as free radical bromination and nucleophilic substitution, suggests that it could influence a variety of molecular and cellular processes .
properties
IUPAC Name |
4-amino-3-bromobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZZLUBVYLEUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143321-93-1 | |
Record name | 4-amino-3-bromobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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